molecular formula C16H20O6 B128017 Mono[2-(carboxymethyl)hexyl] Phthalate CAS No. 82975-93-7

Mono[2-(carboxymethyl)hexyl] Phthalate

Cat. No.: B128017
CAS No.: 82975-93-7
M. Wt: 308.33 g/mol
InChI Key: CCNOZWPVQWCJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Mono[2-(carboxymethyl)hexyl] Phthalate is known to have an inhibitory effect on insulin sensitivity in women . This suggests that its primary targets could be insulin receptors or other components of the insulin signaling pathway.

Mode of Action

It is known to inhibit the production of oxidative dna and the activity of oxidative enzymes in urine samples . This suggests that it may interact with its targets to disrupt normal cellular processes, leading to changes in cell function.

Pharmacokinetics

It is known to be a human urinary metabolite , suggesting that it is excreted in the urine after metabolism

Result of Action

The result of this compound’s action is a decrease in insulin sensitivity . This can lead to higher blood glucose levels and potentially contribute to the development of insulin resistance or type 2 diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mono[2-(carboxymethyl)hexyl] Phthalate is synthesized through the esterification of phthalic acid with 3-(hydroxymethyl)heptanoic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Mono[2-(carboxymethyl)hexyl] Phthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison: Mono[2-(carboxymethyl)hexyl] Phthalate is unique due to its specific structure, which includes a carboxymethyl group attached to a hexyl chain. This structural feature distinguishes it from other phthalate monoesters, which may have different alkyl or aryl groups. The presence of the carboxymethyl group can influence the compound’s reactivity and biological activity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-[2-(carboxymethyl)hexoxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-2-3-6-11(9-14(17)18)10-22-16(21)13-8-5-4-7-12(13)15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNOZWPVQWCJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701003038
Record name 2-({[2-(Carboxymethyl)hexyl]oxy}carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82975-93-7
Record name Mono[2-(carboxymethyl)hexyl] phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82975-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 1-(2-(carboxymethyl)hexyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082975937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({[2-(Carboxymethyl)hexyl]oxy}carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mono[2-(carboxymethyl)hexyl] Phthalate
Reactant of Route 2
Mono[2-(carboxymethyl)hexyl] Phthalate
Reactant of Route 3
Reactant of Route 3
Mono[2-(carboxymethyl)hexyl] Phthalate
Reactant of Route 4
Mono[2-(carboxymethyl)hexyl] Phthalate
Reactant of Route 5
Mono[2-(carboxymethyl)hexyl] Phthalate
Reactant of Route 6
Mono[2-(carboxymethyl)hexyl] Phthalate
Customer
Q & A

Q1: What are the health concerns surrounding Mono[2-(carboxymethyl)hexyl] Phthalate exposure?

A1: this compound (MCMHP), a metabolite of Di(2-ethylhexyl)phthalate (DEHP), has been linked to various health concerns. Studies suggest associations between MCMHP levels and:

  • Reduced semen quality: Lower total sperm counts, larger sperm head sizes, and a higher percentage of morphologically abnormal sperm have been observed in men with higher urinary MCMHP concentrations. []
  • Endocrine disruption: MCMHP, along with other DEHP metabolites, may interfere with androgen receptor signaling, potentially leading to reproductive issues. []
  • Increased risk of thyroid nodules: A study observed a female-specific association between higher urinary MCMHP concentrations and an increased risk of thyroid nodules, particularly in conjunction with elevated blood lead levels. []

Q2: How does this compound differ from other DEHP metabolites in terms of its use as a biomarker?

A2: While Mono(2-ethylhexyl)phthalate (MEHP) is a primary DEHP metabolite, secondary metabolites like MCMHP offer advantages as biomarkers:

  • Higher urinary concentration: MCMHP and other oxidized metabolites represent about 70% of DEHP metabolites excreted in urine, compared to about 6% for MEHP. []
  • Resistance to external contamination: MCMHP's presence in urine is less likely to be influenced by external contamination, making it a more reliable exposure indicator. []
  • Long half-life: The long half-life of MCMHP makes it a suitable biomarker for assessing long-term DEHP exposure and body burden. []

Q3: Are there any sex-specific differences in how this compound impacts health?

A3: Yes, research suggests that MCMHP may affect men and women differently.

  • Diabetes: Studies show a positive association between MCMHP levels and diabetes in men, but not in women. []
  • Thyroid Nodules: The association between elevated MCMHP levels and increased risk of thyroid nodules was only observed in women. []
  • Thyroid Function: In euthyroid individuals with diabetes, MCMHP showed a negative association with Thyroid Stimulating Hormone (TSH) in men, while showing a positive association with TSH in women. []

Q4: What is the significance of Thyroid Peroxidase Antibody (TPOAb) in relation to this compound's effect on thyroid function in women?

A: Research suggests that TPOAb might play a mediating role in how MCMHP affects thyroid function in women. A study found that higher levels of Mono-(2-ethyl-5-hydroxyhexyl)phthalate (MEHP), another DEHP metabolite, and its percentage (%MEHP) were associated with increased TPOAb levels in women. Further analysis revealed that TPOAb mediated the positive effect of MEHP and %MEHP on TSH and their negative effect on FT4 in women. [] This indicates a potential mechanism by which phthalate metabolites might disrupt thyroid function, particularly in women.

Q5: How do exposure levels of this compound differ between children and adults?

A: A study comparing urinary MCMHP levels found that children had significantly higher DEHP exposure than adults. [] This difference raises concerns as children are considered more vulnerable to the potential adverse effects of DEHP exposure.

Q6: What are the implications of elevated this compound exposure in early pregnancy?

A: While research on the direct link between MCMHP and pregnancy complications is ongoing, a study focusing on high molecular weight phthalates, of which MCMHP is a member, found an association with altered placental angiogenic markers in early pregnancy. Specifically, increased levels were linked to a higher sFlt-1/PlGF ratio, potentially impacting placental development and function. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.